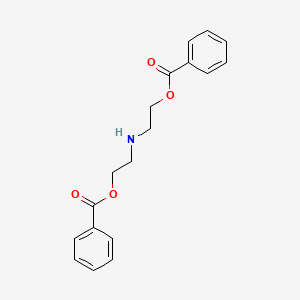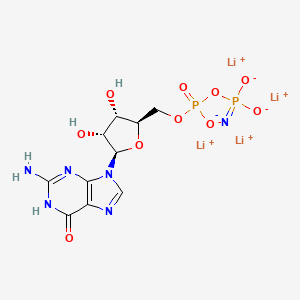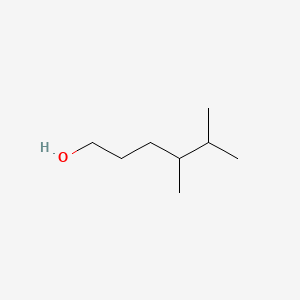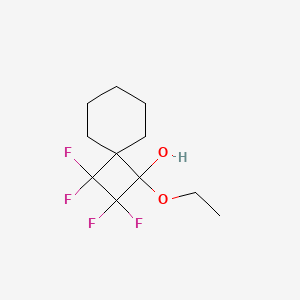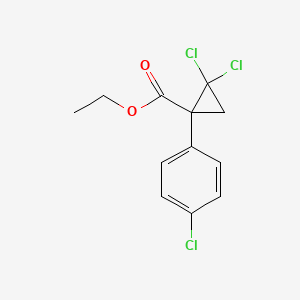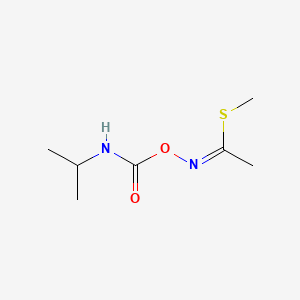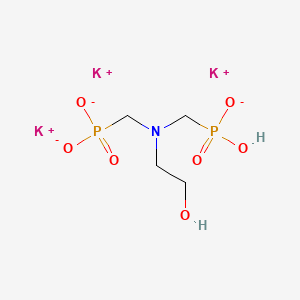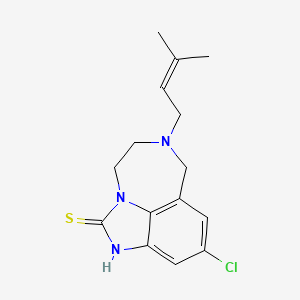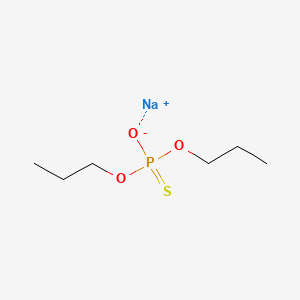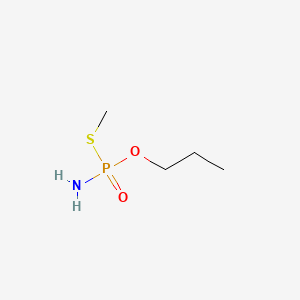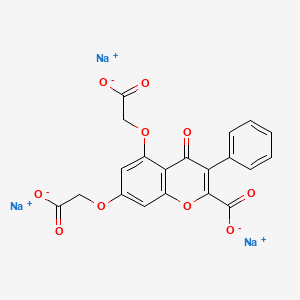
N-(2-Morpholinopropyl)ethanesulfonanilide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Morpholinopropyl)ethanesulfonanilide is a chemical compound with the molecular formula C15H24N2O3S and a molecular weight of 312.43 g/mol It is known for its unique structure, which includes a morpholine ring, a propyl chain, and an ethanesulfonanilide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Morpholinopropyl)ethanesulfonanilide typically involves the reaction of morpholine with a suitable propylating agent, followed by the introduction of the ethanesulfonanilide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including purification through recrystallization or chromatography to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality for industrial applications .
化学反応の分析
Types of Reactions
N-(2-Morpholinopropyl)ethanesulfonanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Catalysts: Triethylamine, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
科学的研究の応用
N-(2-Morpholinopropyl)ethanesulfonanilide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a buffer in various biological experiments.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
作用機序
The mechanism of action of N-(2-Morpholinopropyl)ethanesulfonanilide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting protective effects on cells .
類似化合物との比較
Similar Compounds
2-(N-Morpholino)ethanesulfonic acid (MES): A similar compound used as a buffering agent in biological and chemical experiments.
3-(N-Morpholino)propanesulfonic acid (MOPS): Another buffering agent with similar applications in biochemical research.
Uniqueness
N-(2-Morpholinopropyl)ethanesulfonanilide is unique due to its specific structure, which combines the properties of morpholine, propyl, and ethanesulfonanilide groups. This unique combination allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry .
特性
CAS番号 |
94501-76-5 |
|---|---|
分子式 |
C15H24N2O3S |
分子量 |
312.4 g/mol |
IUPAC名 |
N-(2-morpholin-4-ylpropyl)-N-phenylethanesulfonamide |
InChI |
InChI=1S/C15H24N2O3S/c1-3-21(18,19)17(15-7-5-4-6-8-15)13-14(2)16-9-11-20-12-10-16/h4-8,14H,3,9-13H2,1-2H3 |
InChIキー |
FUWUPDIJYVIPGW-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)N(CC(C)N1CCOCC1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


